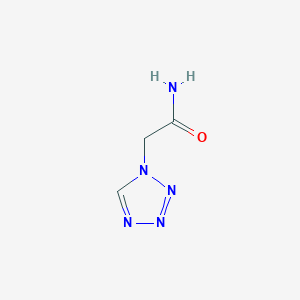
2-(1H-Tetrazol-1-yl)acetamid
Übersicht
Beschreibung
2-(1H-Tetrazol-1-yl)acetamide is a chemical compound characterized by the presence of a tetrazole ring attached to an acetamide group. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Wissenschaftliche Forschungsanwendungen
2-(1H-Tetrazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a metabolically stable substitute for carboxylic acids.
Industry: The compound is used in the development of materials with specific properties, such as explosives and photographic chemicals .
Wirkmechanismus
While the exact mechanism of action for “2-(1h-Tetrazol-1-yl)acetamide” is not explicitly stated in the sources, similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(1H-Tetrazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in 2-(1H-Tetrazol-1-yl)acetamide can mimic the carboxylic acid functional group, making it a valuable substitute in medicinal chemistry . This compound has been shown to inhibit angiotensin-converting enzymes and block AT1 and AT2 receptors, which are present in the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells . These interactions highlight the compound’s potential in therapeutic applications, particularly in cardiovascular diseases.
Cellular Effects
2-(1H-Tetrazol-1-yl)acetamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with angiotensin-converting enzymes can lead to the modulation of blood pressure and fluid balance in cells . Additionally, 2-(1H-Tetrazol-1-yl)acetamide has shown antimicrobial activities, inhibiting the growth of bacteria such as Bacillus subtilis . These effects demonstrate the compound’s potential in both therapeutic and antimicrobial applications.
Molecular Mechanism
The molecular mechanism of 2-(1H-Tetrazol-1-yl)acetamide involves its interaction with various biomolecules. The tetrazole ring’s ability to form stable complexes with metal ions and its acidic nature contribute to its biochemical activity . The compound can inhibit enzyme activity by binding to the active sites of enzymes, preventing substrate binding and subsequent reactions. This inhibition can lead to changes in gene expression and cellular function, as seen in its role in blocking angiotensin receptors . The tetrazole ring’s electron density and inductive effects also play a role in its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Tetrazol-1-yl)acetamide can change over time due to its stability and degradation. The compound is known for its stability under various conditions, which makes it suitable for long-term studies . It can undergo degradation when exposed to strong oxidizers or acidic materials, leading to the release of toxic gases . Long-term studies have shown that 2-(1H-Tetrazol-1-yl)acetamide can maintain its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 2-(1H-Tetrazol-1-yl)acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as blood pressure regulation and antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, including the release of toxic gases upon degradation . These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
2-(1H-Tetrazol-1-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The tetrazole ring’s stability and resistance to biological degradation make it a valuable component in metabolic studies . The compound can influence metabolic flux and metabolite levels by inhibiting specific enzymes and altering biochemical reactions. Its role as a carboxylic acid isostere allows it to participate in reactions typically involving carboxylic acids, further expanding its metabolic applications .
Transport and Distribution
The transport and distribution of 2-(1H-Tetrazol-1-yl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within cells . Once inside the cells, 2-(1H-Tetrazol-1-yl)acetamide can accumulate in specific tissues, depending on its binding affinity to various proteins and biomolecules. This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
2-(1H-Tetrazol-1-yl)acetamide’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects . For example, its interaction with angiotensin receptors in the cell membrane can influence cell signaling pathways and gene expression . Understanding the subcellular localization of 2-(1H-Tetrazol-1-yl)acetamide is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Tetrazol-1-yl)acetamide typically involves the reaction of acetamide with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring .
Industrial Production Methods: In industrial settings, the production of 2-(1H-Tetrazol-1-yl)acetamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1H-Tetrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted tetrazoles, which have applications in pharmaceuticals and materials science .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, exhibiting diverse biological activities.
Tetrazole Acetic Acid: Another tetrazole derivative with applications in pharmaceuticals .
Uniqueness: 2-(1H-Tetrazol-1-yl)acetamide is unique due to its specific combination of the tetrazole ring and acetamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZCZUKMDBBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301220 | |
| Record name | 2-(1h-tetrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26476-16-4 | |
| Record name | NSC141861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1h-tetrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the identified impurities found in cefazolin sodium drug substances and how are they related to 2-(1H-Tetrazol-1-yl)acetamide?
A1: Research has identified two previously unreported impurities in cefazolin sodium drug substance: N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) []. Notably, Impurity-I shares a structural similarity with 2-(1H-Tetrazol-1-yl)acetamide, differing only by the presence of a 2,2-dihydroxyethyl group attached to the nitrogen atom. This finding highlights the potential for 2-(1H-Tetrazol-1-yl)acetamide to be present as an impurity or degradation product in pharmaceuticals containing related structures.
Q2: How is the structure of 2-(1H-Tetrazol-1-yl)acetamide elucidated through spectroscopic techniques?
A2: While the provided research [] focuses on identifying impurities in cefazolin sodium and doesn't delve into the specific spectroscopic characterization of 2-(1H-Tetrazol-1-yl)acetamide, it indicates the use of techniques like LC-MS, LC-MS/MS, 1D and 2D NMR, and FT-IR to characterize similar compounds. These techniques can be extrapolated to understand the structural properties of 2-(1H-Tetrazol-1-yl)acetamide. For instance:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
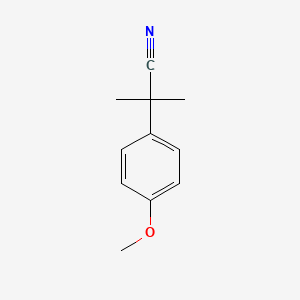
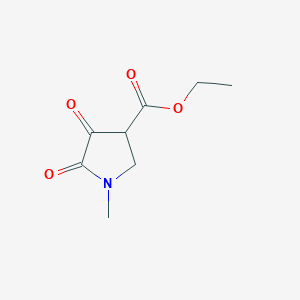
![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)
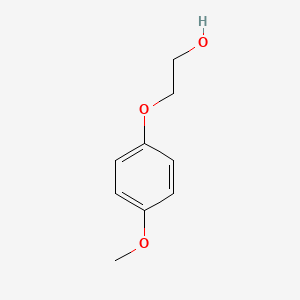
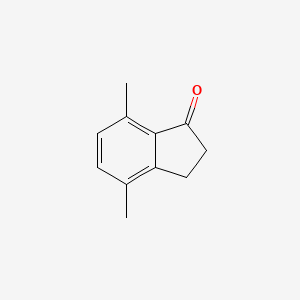
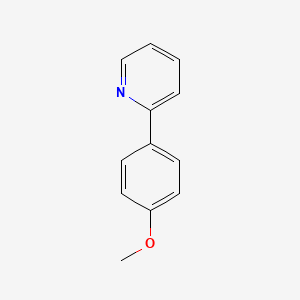
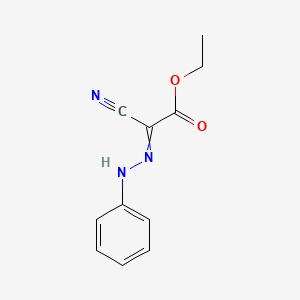
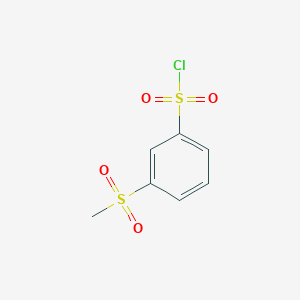
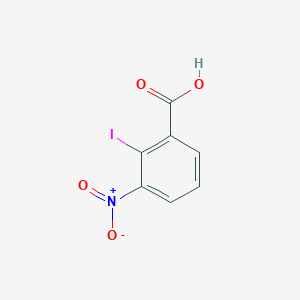
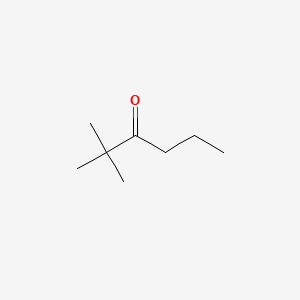
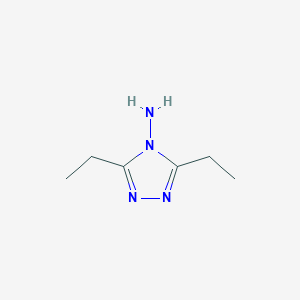
![2,6-dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B1296252.png)
![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)
